molecular formula C6H7O4P B1215402 Phenylphosphoric acid CAS No. 701-64-4

Phenylphosphoric acid

Cat. No.: B1215402
CAS No.: 701-64-4
M. Wt: 174.09 g/mol
InChI Key: CMPQUABWPXYYSH-UHFFFAOYSA-N
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Description

Preparation Methods

Phenylphosphate can be synthesized through various methods. One common synthetic route involves the reaction of phenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding phenylphosphate as the primary product . Industrial production methods may involve the use of ionic liquid catalysts to achieve higher purity and efficiency .

Chemical Reactions Analysis

Phenylphosphate undergoes several types of chemical reactions, including:

Properties

IUPAC Name

phenyl dihydrogen phosphate
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7O4P/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPQUABWPXYYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32348-89-3 (di-potassium salt), 3279-54-7 (di-hydrochloride salt), 62698-52-6 (mono-potassium salt)
Record name Phenylphosphate
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DSSTOX Substance ID

DTXSID6044981
Record name Phenyl dihydrogen phosphate
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Molecular Weight

174.09 g/mol
Source PubChem
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Physical Description

Liquid
Record name Phosphoric acid, monophenyl ester
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Solubility

In water, approximately 1%
Record name Phenylphosphate
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Density

1.14 (Water = 1)
Record name Phenylphosphate
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Color/Form

Clear, colorless liquid

CAS No.

701-64-4
Record name Phenyl phosphate
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Record name Phenylphosphate
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Record name Phenylphosphate
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Record name Phosphoric acid, monophenyl ester
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Record name Phenyl dihydrogen phosphate
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Record name Phenyl dihydrogen phosphate
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Record name MONOPHENYL PHOSPHATE
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Record name Phenylphosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of Phenylphosphate?

A: Phenylphosphate plays a crucial role in the anaerobic metabolism of phenol, a common environmental pollutant. Certain bacteria, like Thauera aromatica and Geobacter metallireducens, utilize Phenylphosphate as a key intermediate in the degradation of phenol. [, ]

Q2: How is Phenylphosphate formed in these bacteria?

A: Phenylphosphate is generated from phenol in an ATP-dependent reaction catalyzed by the enzyme phenylphosphate synthase. This enzyme, similar in structure and function to phosphoenolpyruvate synthase, utilizes the β-phosphate group of ATP to phosphorylate phenol. [, , ]

Q3: What happens to Phenylphosphate during phenol degradation?

A: Phenylphosphate is carboxylated to 4-hydroxybenzoate by the enzyme phenylphosphate carboxylase. This reaction is crucial for the complete mineralization of phenol under anaerobic conditions. [, , ]

Q4: Are there differences in the phenylphosphate carboxylase enzyme between different bacteria?

A: Yes, while both Thauera aromatica and Geobacter metallireducens utilize phenylphosphate carboxylase, there are differences in the enzyme structure and function. For instance, the enzyme in T. aromatica is encoded by four genes (ppcABCD), while G. metallireducens only possesses a homologue of ppcB. Additionally, the G. metallireducens enzyme doesn't catalyze the isotope exchange reaction between 14CO2 and 4-hydroxybenzoate, unlike the T. aromatica enzyme. []

Q5: Is Phenylphosphate involved in the metabolism of other aromatic compounds?

A: Research suggests that Phenylphosphate might also be involved in the anaerobic degradation of other aromatic compounds like catechol (1,2-dihydroxybenzene). Studies with Thauera aromatica indicate that phenylphosphate synthase and phenylphosphate carboxylase might exhibit promiscuity, acting on catechol and contributing to its breakdown. []

Q6: What is the role of histidine phosphate in the function of phenylphosphate synthase?

A: In phenylphosphate synthase, histidine phosphate acts as the phosphate donor for phenol. Protein 1 of the phenylphosphate synthase complex is phosphorylated on His-569 by ATP, and this phosphorylated histidine subsequently transfers the phosphate group to phenol, forming Phenylphosphate. []

Q7: What is the molecular formula and weight of Phenylphosphate?

A: The molecular formula of Phenylphosphate is C6H7O4P, and its molecular weight is 174.10 g/mol. []

Q8: How can Phenylphosphate be characterized spectroscopically?

A: Phenylphosphate can be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Studies have utilized these techniques to analyze the structure of Phenylphosphate and its derivatives, as well as to confirm its presence in biological samples. [, , ]

Q9: What is the stability of Phenylphosphate under different conditions?

A: Phenylphosphate exhibits varying stability depending on the pH and temperature. Research indicates it's less stable under neutral and acidic conditions compared to alkaline environments. [] Specifically, at pH 6.8, Phenylphosphate completely degrades after 1.7 hours at 100°C and after 0.3 hours at 150°C. []

Q10: How does the presence of organic solvents affect the stability of Phenylphosphate?

A: The presence of organic solvents like ethyl acetate or ethyl ether can significantly accelerate the hydrolysis of Phenylphosphate, even under mild conditions (40°C for 30 minutes). []

Q11: How is Phenylphosphate used in studying enzyme activity?

A: Phenylphosphate serves as a substrate for various enzymes, including acid phosphatases and alkaline phosphatases. Researchers use Phenylphosphate to investigate the kinetics, substrate specificity, and inhibition of these enzymes. [, , , , , ]

Q12: How does Phenylphosphate act as a leaving group in enzyme-catalyzed reactions?

A: Studies using class C β-lactamase have shown that Phenylphosphate can act as an effective leaving group in enzyme-catalyzed acylation reactions. Its effectiveness is attributed to strong interactions between the phenylphosphate moiety and specific amino acid residues within the enzyme's active site. []

Q13: What are some applications of Phenylphosphate in material science?

A: Phenylphosphate derivatives are used in synthesizing flame-retardant materials. For example, melamine phenylphosphate, synthesized from Phenylphosphoric acid and melamine, enhances the flame retardancy of epoxy resin composites. [, ] Similarly, calcium phenylphosphate, a layered compound, is investigated for its potential applications in materials science due to its unique structural and thermal properties. []

Q14: How is Phenylphosphate detected and quantified?

A: Phenylphosphate can be detected and quantified using chromatographic techniques like paper chromatography and high-performance liquid chromatography (HPLC), often coupled with radioactive labeling or mass spectrometry. [, ] Additionally, electrochemical methods can be employed, particularly when Phenylphosphate is used as a substrate for an enzyme like alkaline phosphatase, allowing for the indirect detection of analytes based on the enzymatic reaction product. []

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